Glycine, N-(2-hydroxybenzoyl)-, methyl ester

Description

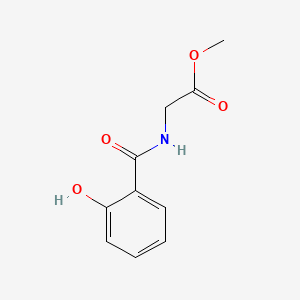

Glycine, N-(2-hydroxybenzoyl)-, methyl ester is an ester derivative of glycine where the amino group is acylated with a 2-hydroxybenzoyl moiety, and the carboxylic acid is esterified with a methyl group.

Properties

CAS No. |

55493-89-5 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 2-[(2-hydroxybenzoyl)amino]acetate |

InChI |

InChI=1S/C10H11NO4/c1-15-9(13)6-11-10(14)7-4-2-3-5-8(7)12/h2-5,12H,6H2,1H3,(H,11,14) |

InChI Key |

PXFSDQXXIDCRPA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-Hydroxybenzoyl)glycine methyl ester typically involves the esterification of glycine with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable catalyst. The reaction conditions often include the use of methanol as a solvent and an acid catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

N-(2-Hydroxybenzoyl)glycine methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Glycine derivatives have been studied for their antitumor properties. Research indicates that N-(2-hydroxybenzoyl)-glycine methyl ester exhibits cytotoxic effects against certain cancer cell lines. For instance, a study demonstrated that this compound inhibits the proliferation of human breast cancer cells by inducing apoptosis through caspase activation pathways .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. The incorporation of the hydroxyl group allows for further derivatization, enhancing the pharmacological profiles of resultant drugs. A notable example includes its use in synthesizing peptide analogs that mimic natural hormones or neurotransmitters .

Biochemical Applications

Enzyme Inhibition Studies

Glycine derivatives are often utilized in enzyme inhibition studies due to their structural similarity to natural substrates. The methyl ester form has been shown to effectively inhibit specific proteases, making it valuable in studying enzyme kinetics and mechanisms .

Peptide Synthesis

The compound is also used in peptide synthesis as a building block. Its ability to form stable peptide bonds makes it a suitable candidate for creating complex peptides with therapeutic potential. Recent advancements have highlighted its role in synthesizing cyclic peptides that exhibit enhanced biological activity compared to linear counterparts .

Materials Science

Polymer Chemistry

In materials science, glycine derivatives are investigated for their role in developing biodegradable polymers. The incorporation of N-(2-hydroxybenzoyl)-glycine methyl ester into polymer matrices can improve mechanical properties and degradation rates, making them suitable for eco-friendly applications .

Nanomaterials

Research has indicated that this compound can be used in the synthesis of nanomaterials with unique optical and electronic properties. Its ability to coordinate with metal ions facilitates the formation of metal-organic frameworks (MOFs), which are promising for applications in catalysis and gas storage .

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | Induces apoptosis in cancer cells |

| Pharmaceutical Intermediates | Synthesis of peptide analogs | Enhanced pharmacological profiles |

| Biochemical Applications | Enzyme inhibition studies | Effective inhibition of specific proteases |

| Peptide Synthesis | Building block for complex peptides | Improved biological activity |

| Materials Science | Development of biodegradable polymers | Enhanced mechanical properties |

| Nanomaterials | Synthesis of metal-organic frameworks | Unique optical/electronic properties |

Case Studies

-

Antitumor Activity Study

A study conducted on the effects of N-(2-hydroxybenzoyl)-glycine methyl ester on MCF-7 breast cancer cells revealed a dose-dependent inhibition of cell growth, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species production . -

Peptide Synthesis Optimization

A recent publication highlighted the use of this compound in synthesizing cyclic peptides through microwave-assisted techniques, resulting in higher yields and reduced reaction times compared to traditional methods. The cyclic peptides demonstrated improved stability and bioactivity against target receptors . -

Development of Biodegradable Polymers

Research focused on incorporating glycine derivatives into polylactic acid (PLA) matrices showed that adding N-(2-hydroxybenzoyl)-glycine methyl ester enhanced the degradation rate without compromising mechanical strength, making it an ideal candidate for environmentally friendly packaging solutions .

Mechanism of Action

The mechanism of action of N-(2-Hydroxybenzoyl)glycine methyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release glycine and 2-hydroxybenzoic acid, which can then participate in various biochemical processes. The hydroxyl group in the benzoyl moiety can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

Physicochemical Properties

- Solubility :

- Acid-Base Behavior: The phenolic -OH (pKa ~8.32 predicted ) and ester groups influence pH-dependent solubility.

Biological Activity

Glycine, N-(2-hydroxybenzoyl)-, methyl ester, also known as methyl o-hydroxyhippurate, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article provides an overview of its biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 209.1986 g/mol

- CAS Registry Number: 55493-89-5

- IUPAC Name: this compound

The compound features a hydroxybenzoyl group and a methyl ester functional group, contributing to its unique reactivity and potential biological activities. The presence of the hydroxy group may impart antioxidant properties, while the amino acid moiety can facilitate interactions with various biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through acylation reactions involving glycine methyl ester hydrochloride and 2-hydroxybenzoic acid derivatives. Common methods include:

- EDCI/HOBt Coupling Method:

Antioxidant Properties

Preliminary studies indicate that this compound may exhibit antioxidant activity due to its phenolic structure. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, potentially reducing the risk of various diseases.

Anticancer Activity

Research has suggested that compounds with similar structures to this compound demonstrate anticancer properties. For instance:

- Gallic Acid Analogs: Compounds like gallic acid have shown effectiveness against prostate carcinoma cells and other cancer types by inducing apoptosis and inhibiting cell proliferation .

- Mechanisms of Action: The mechanisms often involve the suppression of cell viability and induction of apoptosis in cancer cells .

Neuroprotective Effects

The structural characteristics of Glycine derivatives suggest potential neuroprotective effects. Similar compounds have been associated with neuroprotection through the modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Studies

- Study on Apoptosis Induction:

- Antioxidant Activity Assessment:

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| This compound | Hydroxybenzoyl group; potential antioxidant properties | Antioxidant therapy; anticancer research |

| Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | Indole derivative; known for neuroprotective effects | Neurodegenerative diseases |

| 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thienyl acetate | Contains a thienyl moiety; explored for anti-cancer properties | Cancer therapeutics |

Q & A

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

- Methodological Answer : Dose-response validation is essential. For example, if inhibitory effects plateau at higher concentrations (as seen in concentration-dependent assays ), test purity via HPLC to rule out impurities. Replicate studies under standardized conditions (pH, temperature, microbial strain) and employ orthogonal assays (e.g., time-kill curves vs. MIC determinations) to confirm activity .

Q. What advanced analytical strategies are recommended for detecting trace impurities in synthesized batches?

- Methodological Answer : High-Resolution LC-MS/MS coupled with charged aerosol detection (CAD) can identify low-abundance impurities (e.g., unreacted starting materials or hydrolysis byproducts). For quantification, use external calibration curves with reference standards. GC-MS is suitable for volatile byproducts, while ²D-NMR (e.g., HSQC, HMBC) elucidates structural anomalies .

Q. How can the stability of this compound under physiological conditions be systematically assessed?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via LC-MS at intervals (0, 1, 3, 6, 12, 24 h). Compare half-life (t½) with structurally similar compounds (e.g., SNAC, a hydroxybenzoyl-derived absorption enhancer ). Stabilizers like cyclodextrins or liposomal encapsulation may improve resistance to esterase-mediated hydrolysis .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are ideal for preliminary PK studies. Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F%). For toxicity, perform acute and subchronic dosing (OECD 423/407 guidelines), with histopathology and serum biomarkers (ALT, AST, creatinine) assessed. Metabolite profiling via UPLC-QTOF-MS identifies potential toxicophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.